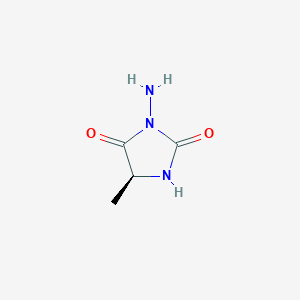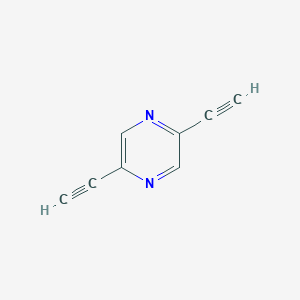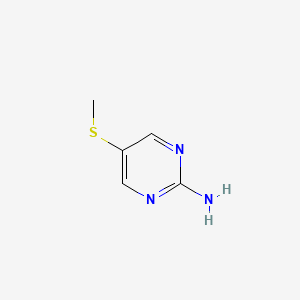
3-(Azetidin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azetidin-2-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a 2-azetidinyl moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-2-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild conditions . This method is scalable and efficient, providing high yields without the need for chromatographic purification.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high purity and yield. The process may include the use of transition metal catalysts and optimized reaction conditions to facilitate the formation of the desired product .
化学反应分析
Types of Reactions: 3-(Azetidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Reduced phenolic compounds
Substitution: Halogenated, nitrated, or sulfonated phenols
科学研究应用
3-(Azetidin-2-yl)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Azetidin-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group is known for its antioxidant properties, which stem from its ability to scavenge free radicals and chelate metal ions . Additionally, the compound can modulate cell signaling pathways and gene expression, contributing to its pharmacological effects .
相似化合物的比较
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Azetidine: A four-membered nitrogen-containing heterocycle similar to the azetidinyl moiety in 3-(Azetidin-2-yl)phenol.
Comparison: this compound is unique due to the combination of the phenol and azetidinyl groups, which confer distinct chemical and biological properties. Unlike phenol, which is primarily known for its antiseptic properties, this compound exhibits a broader range of activities due to the presence of the azetidinyl group .
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
3-(azetidin-2-yl)phenol |
InChI |
InChI=1S/C9H11NO/c11-8-3-1-2-7(6-8)9-4-5-10-9/h1-3,6,9-11H,4-5H2 |
InChI 键 |
VYFDZGDIJFWICI-UHFFFAOYSA-N |
规范 SMILES |
C1CNC1C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1500419.png)




![1,3-Dioxolo[4,5-B]pyridin-7-amine](/img/structure/B1500430.png)


